Henicosyl methacrylate
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Overview
Description
Henicosyl methacrylate, also known as henicosyl 2-methylprop-2-enoate, is a chemical compound with the molecular formula C25H48O2. It is an ester of methacrylic acid and henicosanol, characterized by its long alkyl chain. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial and scientific fields .
Preparation Methods
Henicosyl methacrylate can be synthesized through the esterification of methacrylic acid with henicosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Methacrylic acid+Henicosanol→Henicosyl methacrylate+Water
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Henicosyl methacrylate undergoes various chemical reactions, primarily involving its methacrylate group. Some of the key reactions include:
Radical Polymerization: this compound can undergo radical polymerization to form homopolymers or copolymers. This reaction is typically initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). .
Crosslinking: The compound can also participate in crosslinking reactions, forming three-dimensional polymer networks.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield methacrylic acid and henicosanol.
Scientific Research Applications
Henicosyl methacrylate has a wide range of applications in scientific research and industry:
Polymer Science: It is used in the synthesis of specialty polymers with unique properties, such as hydrophobicity and flexibility.
Biomedical Applications: Polymers derived from this compound are explored for use in biomedical devices, including drug delivery systems and tissue engineering scaffolds.
Environmental Applications: The compound is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
Mechanism of Action
The primary mechanism of action of henicosyl methacrylate involves its ability to undergo polymerization and form stable polymeric structures. The methacrylate group is highly reactive and can participate in various polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers exhibit desirable mechanical and chemical properties, making them suitable for a wide range of applications .
Comparison with Similar Compounds
Henicosyl methacrylate can be compared with other long-chain methacrylate esters, such as:
Stearyl methacrylate: Similar to this compound, stearyl methacrylate has a long alkyl chain but with 18 carbon atoms. It is used in similar applications but may offer different mechanical properties due to the shorter chain length.
Behenyl methacrylate: This compound has a 22-carbon alkyl chain, making it slightly longer than this compound. .
This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for specialized applications.
Properties
CAS No. |
45296-31-9 |
---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
henicosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-25(26)24(2)3/h2,4-23H2,1,3H3 |
InChI Key |
BYFBMQIXUIFFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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